3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride
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Overview
Description
3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 6-methylpyridine with prop-2-enoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride: Similar structure but with a different position of the methyl group.
(2E)-3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid: Contains an amino group instead of a methyl group.
Uniqueness
3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; |
InChI Key |
UXJSXGBFBRZYEU-FXRZFVDSSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C(=O)O.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O.Cl |
Origin of Product |
United States |
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